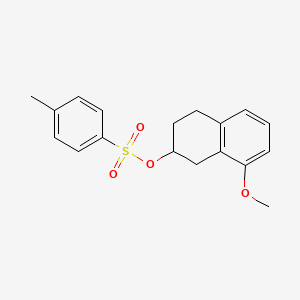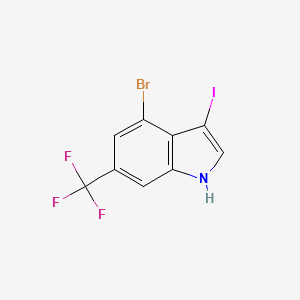![molecular formula C22H26N4 B11830851 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine](/img/structure/B11830851.png)
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is a heterocyclic compound that features a pyridazine core substituted with two pyridinyl groups, each bearing a tert-butyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine typically involves the following steps:
Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as 1,2-diketones.
Substitution with Pyridinyl Groups: The pyridazine core is then subjected to a substitution reaction with 6-(1,1-dimethylethyl)-2-pyridinyl groups. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyridazine core is reacted with 6-(1,1-dimethylethyl)-2-pyridinylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up from laboratory to industrial scale without significant loss of yield or purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
化学反応の分析
Types of Reactions
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids or halides.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
科学的研究の応用
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
作用機序
The mechanism of action of 3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine depends on its specific application. For example:
As a Ligand: It coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions.
As a Bioactive Molecule: It may interact with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or coordination with metal ions, leading to inhibition or activation of biological pathways.
類似化合物との比較
Similar Compounds
3,6-Bis(2-pyridinyl)-pyridazine: Lacks the tert-butyl groups, resulting in different steric and electronic properties.
3,6-Bis(4-methyl-2-pyridinyl)-pyridazine: Contains methyl groups instead of tert-butyl groups, affecting its reactivity and applications.
Uniqueness
3,6-Bis[6-(1,1-dimethylethyl)-2-pyridinyl]-pyridazine is unique due to the presence of the bulky tert-butyl groups, which can influence its steric and electronic properties
特性
分子式 |
C22H26N4 |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
3,6-bis(6-tert-butylpyridin-2-yl)pyridazine |
InChI |
InChI=1S/C22H26N4/c1-21(2,3)19-11-7-9-15(23-19)17-13-14-18(26-25-17)16-10-8-12-20(24-16)22(4,5)6/h7-14H,1-6H3 |
InChIキー |
RJAMOVAWXXEVIL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=CC(=N1)C2=NN=C(C=C2)C3=NC(=CC=C3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


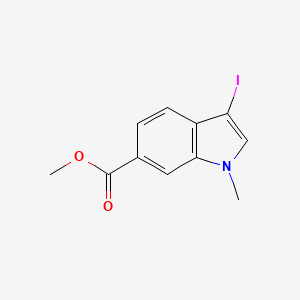
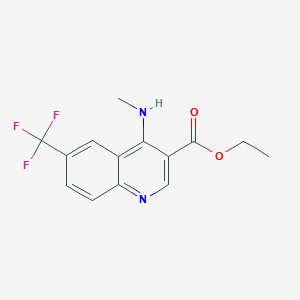
![2-[4-[(2,4-Dimethylbenzoyl)oxymethyl]phenyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11830795.png)
![2-((4-Octylbenzyl)thio)benzo[d]thiazole](/img/structure/B11830796.png)

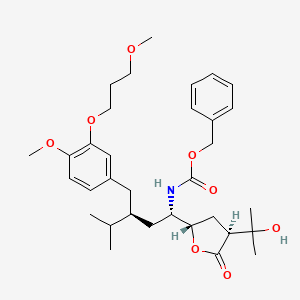
![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-[(phenylmethyl)amino]-](/img/structure/B11830799.png)
![3-Benzoyl-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinoline-1-carbonitrile](/img/structure/B11830801.png)

![[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11830808.png)
![(3aS,4aS,9aR)-3a-(azidomethyl)-1H,3H,3aH,4H,4aH,5H,6H,7H,8H,9aH-furo[3,4-b]quinoline](/img/structure/B11830818.png)
![Methanesulfonato[(di(1-adamantyl)-n-butylphos-phine)-2-(2'-amino-1,1'-biphenyl)]palladium(II)](/img/structure/B11830827.png)
